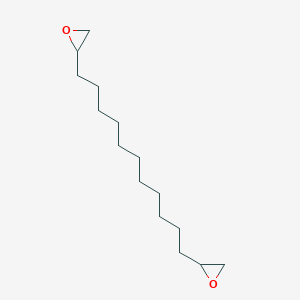

1,11-Di(oxiran-2-yl)undecane

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H28O2 |

|---|---|

Molecular Weight |

240.38 g/mol |

IUPAC Name |

2-[11-(oxiran-2-yl)undecyl]oxirane |

InChI |

InChI=1S/C15H28O2/c1(2-4-6-8-10-14-12-16-14)3-5-7-9-11-15-13-17-15/h14-15H,1-13H2 |

InChI Key |

CQQCXVKKZGZYSC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CCCCCCCCCCCC2CO2 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1,11 Di Oxiran 2 Yl Undecane

Ring-Opening Reactions of Terminal Oxirane Moieties

The opening of the epoxide rings in 1,11-di(oxiran-2-yl)undecane can be initiated by a variety of nucleophiles, leading to the formation of 1,2-disubstituted products. The reaction mechanism, regioselectivity, and stereochemistry are highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by a base or an acid.

Nucleophilic ring-opening of epoxides is a cornerstone of their chemistry, allowing for the introduction of a wide range of functional groups. jsynthchem.com

Under basic or neutral conditions, the ring-opening of the oxirane groups in this compound proceeds through a classic S(_N)2 (bimolecular nucleophilic substitution) mechanism. jove.comlibretexts.org This pathway is favored by strong nucleophiles such as alkoxides, hydroxides, and amines. jove.comyoutube.com The nucleophile directly attacks one of the carbon atoms of the epoxide ring. youtube.com

The key features of the base-catalyzed ring-opening are:

Direct Nucleophilic Attack: A potent nucleophile directly attacks an electrophilic carbon of the epoxide. libretexts.org

Poor Leaving Group: The leaving group is an alkoxide anion, which is generally a poor leaving group. The high ring strain of the epoxide facilitates this departure. libretexts.orglibretexts.org

Concerted Mechanism: The attack of the nucleophile and the breaking of the carbon-oxygen bond occur in a single, concerted step. youtube.com

The reaction is initiated by the nucleophile attacking the less sterically hindered carbon atom of the oxirane ring, leading to the cleavage of the C-O bond and the formation of an alkoxide intermediate. This intermediate is then protonated by a solvent or in a subsequent workup step to yield the final diol product. jove.comlibretexts.org

| Nucleophile | Product Type | Reaction Conditions |

| Hydroxide (OH⁻) | 1,2-diol | Aqueous base |

| Alkoxide (RO⁻) | β-hydroxy ether | Anhydrous alcohol, base |

| Amine (RNH₂) | β-amino alcohol | Neat or in a solvent |

| Thiolate (RS⁻) | β-hydroxy thioether | Thiol and base |

| Grignard Reagent (RMgX) | Alcohol (carbon chain extension) | Anhydrous ether, followed by acidic workup |

In the presence of an acid catalyst, the ring-opening of the epoxide becomes significantly more facile, even with weak nucleophiles like water or alcohols. khanacademy.orgjove.com The mechanism under acidic conditions is a hybrid of S(_N)1 and S(_N)2 characteristics. libretexts.orgstackexchange.comalmerja.com

The process begins with the protonation of the epoxide oxygen by the acid, which creates a much better leaving group (a neutral hydroxyl group) and activates the epoxide ring towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com Following protonation, the C-O bonds are weakened, and a partial positive charge develops on the carbon atoms. The nucleophile then attacks one of the electrophilic carbons. chimia.ch

The precise nature of the transition state depends on the structure of the epoxide. For terminal epoxides like those in this compound, which have a primary and a secondary carbon, the reaction has significant S(_N)2 character. openstax.org However, if a tertiary carbon were involved, the mechanism would shift towards a more S(_N)1-like pathway due to the increased stability of the resulting carbocation-like transition state. openstax.orgpressbooks.pub

| Feature | Base-Catalyzed | Acid-Catalyzed |

| Initial Step | Nucleophilic attack on the carbon atom. ucalgary.ca | Protonation of the epoxide oxygen. masterorganicchemistry.com |

| Mechanism | S(_N)2-like. jove.com | Hybrid of S(_N)1 and S(_N)2. libretexts.org |

| Nucleophile | Strong nucleophile required. jove.com | Weak nucleophiles are effective. chemistrysteps.com |

| Leaving Group | Alkoxide ion (poor). libretexts.org | Hydroxyl group (good). jove.com |

| Intermediate | Alkoxide. jove.com | Protonated epoxide/oxonium ion. jove.com |

The ring-opening of epoxides is a stereospecific reaction, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. Both acid- and base-catalyzed mechanisms proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. youtube.comucalgary.ca This is a hallmark of the S(_N)2 reaction, where the nucleophile attacks from the side opposite to the leaving group (backside attack). libretexts.orgchemistrysteps.com

This results in an anti-addition of the nucleophile and the hydroxyl group across the former C-O bond of the epoxide. jove.comchemistrysteps.com For cyclic epoxides, this leads to the formation of trans-diols. libretexts.org If the carbon atom being attacked is a chiral center, its configuration will be inverted. The other carbon atom of the epoxide, which is not attacked, retains its original stereochemical configuration. youtube.com

Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possibilities. In the context of the terminal epoxides of this compound, the two carbon atoms of the oxirane ring are not equivalent (one is primary, C1, and the other is secondary, C2). The site of nucleophilic attack depends on the reaction conditions. libretexts.orgresearchgate.net

Under basic conditions (S(_N)2-like): The nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.comyoutube.comyoutube.com For a terminal epoxide, this is the primary carbon. This regioselectivity is primarily governed by steric hindrance, a key factor in S(_N)2 reactions. libretexts.orgucalgary.ca

Under acidic conditions (S(_N)1/S(_N)2-like): The regioselectivity is more complex and is governed by a combination of steric and electronic factors. jove.comstackexchange.com After protonation, a partial positive charge develops on the epoxide carbons. This positive charge is better stabilized on the more substituted carbon atom (the secondary carbon in this case). jove.comstackexchange.com Consequently, the nucleophile preferentially attacks the more substituted carbon. masterorganicchemistry.comchemistrysteps.comchemistrysteps.com While the attack still occurs via a backside, S(_N)2-like fashion, the electronic effect favoring the more stable carbocation-like transition state dictates the regiochemical outcome. openstax.orgresearchgate.net

| Condition | Site of Attack on Terminal Epoxide | Primary Factor | Mechanism |

| Basic | Less substituted (primary) carbon. masterorganicchemistry.com | Steric hindrance. ucalgary.ca | S(_N)2-like. jove.com |

| Acidic | More substituted (secondary) carbon. masterorganicchemistry.com | Electronic (stability of partial positive charge). stackexchange.com | S(_N)1/S(_N)2 hybrid. libretexts.org |

Amines are effective nucleophiles for the ring-opening of epoxides, a reaction that is fundamental to the curing of epoxy resins and the synthesis of β-amino alcohols. wikipedia.orgresearchgate.net The reaction typically proceeds without a catalyst, although it can be accelerated by acids or bases. researchgate.net

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the epoxide carbons, following the S(_N)2 pathway. researchgate.net This results in the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final β-amino alcohol.

In the case of this compound reacting with a primary amine, the initial reaction forms a secondary amine. This newly formed secondary amine can then react with another epoxide group, ultimately leading to a cross-linked polymer network. wikipedia.org The reactivity of the primary amine is generally about twice that of the secondary amine. wikipedia.org This reaction is highly regioselective, with the amine attacking the less substituted carbon of the terminal epoxide. researchgate.net

Reductive and Oxidative Epoxide Ring Transformations

The oxirane rings of this compound can be transformed through reduction or oxidation. Reductive processes typically convert the epoxides into alcohols. For example, catalytic hydrogenation can be used for the reductive opening of epoxides. unimi.it This method can yield linear alcohols, although aliphatic epoxides may require the presence of a Lewis acid co-catalyst to proceed efficiently. unimi.it Another powerful reducing agent, lithium triethylborohydride, has been shown to be highly effective for the quantitative conversion of epoxides to alcohols. nih.gov This reagent offers a rapid and clean reduction under mild conditions.

Enzyme-Catalyzed Epoxide Ring Transformations

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. acs.org These biocatalysts are attractive for their potential in green chemistry and their ability to perform highly selective transformations. nih.gov The application of an epoxide hydrolase to this compound would be expected to yield the corresponding 1,2,12,13-tetrahydroxytridecane.

The enzymatic mechanism typically involves a nucleophilic attack by an amino acid residue in the enzyme's active site (often an aspartate) on one of the epoxide carbons. nih.gov This forms a covalent alkyl-enzyme intermediate. A water molecule, activated by other residues in the active site, then hydrolyzes this intermediate, releasing the diol product and regenerating the enzyme. acs.orgnih.gov A key feature of EHs is their potential for high enantio- and regioselectivity, making them valuable for the kinetic resolution of racemic epoxides or the desymmetrization of meso-epoxides. pnas.orgresearchgate.net

| Catalyst | Transformation | Mechanism | Key Feature | Expected Product Type |

| Epoxide Hydrolase (EH) | Hydrolysis | Covalent catalysis | Enantioselective ring-opening to form vicinal diols. nih.govnih.gov | 1,2-Diols |

Intramolecular Rearrangements of Oxirane Moieties within Diepoxide Structures

Beyond intermolecular reactions, the oxirane moieties in diepoxides can undergo intramolecular rearrangements, often leading to isomeric structures.

Computational Studies on Epoxide Rearrangement Pathways

Computational chemistry provides significant insight into the mechanisms and energetics of epoxide rearrangements. Methods like Density Functional Theory (DFT) are used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and products. nih.govchemrxiv.org For instance, the Meinwald rearrangement, an acid-catalyzed isomerization of an epoxide to a carbonyl compound, is a potential pathway for the oxiranes in this compound. researchgate.net

Computational studies on similar epoxides have shown that such rearrangements can proceed through cationic intermediates. researchgate.net The thermodynamics of these pathways can be evaluated to determine the relative stability of the epoxide versus the corresponding aldehyde or ketone, often revealing that the carbonyl form is significantly more stable. unimi.it These theoretical models help rationalize the chemo- and stereoselective outcomes of complex rearrangements and guide synthetic efforts. chemrxiv.org

Radical Intermediates in Oxirane Rearrangements

The involvement of radical intermediates offers alternative pathways for epoxide ring transformations. The generation of a carbon-centered radical adjacent to an oxirane ring can induce its fragmentation. rsc.org This process leads to the formation of an allylic alkoxyl radical, which can then be quenched or undergo further rearrangement. rsc.org

Another pathway involves the direct abstraction of a hydrogen atom from one of the epoxide carbons, forming a 1,2-epoxyalkyl radical. kyoto-u.ac.jp The fate of this radical intermediate depends on the reaction conditions. It can either participate in a substitution reaction, preserving the ring, or undergo fragmentation (β-scission) to form a carbonyl compound, such as an acetonyl radical. nih.govkyoto-u.ac.jp The instability of the alkoxy radical formed upon addition to the epoxide ring is a significant driving force in these reactions. nih.gov These radical-induced rearrangements represent a distinct mechanistic class compared to the more common ionic pathways. acs.orgacs.org

Metal-Catalyzed Rearrangement Processes

The oxirane rings of this compound, like other epoxides, can undergo rearrangement reactions catalyzed by metal-based Lewis acids. These processes are of significant interest as they can lead to the formation of valuable carbonyl compounds or unsaturated alcohols, depending on the catalyst and reaction conditions employed. The long aliphatic chain of this compound influences the substrate's solubility and may impact the stereochemical outcome of these rearrangements.

One of the prominent metal-catalyzed rearrangements applicable to epoxides is the Meinwald rearrangement, which typically yields aldehydes or ketones. For a terminal diepoxide like this compound, this rearrangement would be expected to produce the corresponding dialdehyde (B1249045) or diketone. The reaction proceeds through the coordination of a Lewis acid to the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocationic intermediate. Subsequent migration of a hydride or an alkyl group leads to the formation of the carbonyl compound.

Recent studies on the rearrangement of aliphatic epoxides have highlighted the efficacy of various Lewis acid catalysts. For instance, bismuth triflate has been shown to be a highly effective catalyst for the rearrangement of terpene-based epoxides under mild conditions. Another example is the use of lanthanide triflates, such as La(OTf)₃, which can catalyze the isomerization of epoxides to allylic alcohols, a reaction that competes with the Meinwald rearrangement. The regioselectivity of these reactions is a critical aspect, with catalyst choice playing a pivotal role in directing the reaction towards the desired product.

The table below summarizes representative metal catalysts and their expected products in the rearrangement of long-chain aliphatic epoxides, which can be extrapolated to the reactivity of this compound.

| Catalyst | Expected Major Product(s) | Reaction Type | Reference |

|---|---|---|---|

| Bismuth Triflate (Bi(OTf)₃) | Dialdehyde/Diketone | Meinwald Rearrangement | |

| Lanthanum Triflate (La(OTf)₃) | Unsaturated Diol | Isomerization to Allylic Alcohols | |

| Porphyrin Complexes (e.g., Cr(TPP)OTf) | Dialdehyde (via alkyl migration) | Selective Meinwald Rearrangement | |

| Zinc Bromide (ZnBr₂) | Dialdehyde/Diketone | Meinwald Rearrangement |

Electrophilic and Radical Reactions Involving Diepoxide Scaffolds

The reactivity of the diepoxide scaffold of this compound is also characterized by its participation in electrophilic and radical-mediated reactions. The strained three-membered ether rings are susceptible to attack by electrophiles, leading to ring-opening and the formation of a variety of functionalized products. Similarly, under radical conditions, the epoxide rings can undergo transformations, often leading to polymerization or the formation of new carbon-carbon bonds.

Electrophilic Reactions:

In the presence of strong acids, the epoxide oxygen of this compound can be protonated, activating the ring towards nucleophilic attack. This is the fundamental principle behind cationic curing of epoxy resins. Cationic photoinitiators, upon exposure to UV light, can generate a strong Brønsted acid that initiates the ring-opening of the epoxide. This process generates a carbocation which then reacts with other epoxide moieties, leading to the formation of a crosslinked polymer network. The long aliphatic chain in this compound would be expected to impart flexibility to the resulting polymer.

Radical Reactions:

While less common than their cationic counterparts for epoxides, radical-initiated reactions can also occur. Free-radical photopolymerization is a major technology for curing various resins, and while typically associated with acrylates and methacrylates, radical pathways can be devised for epoxides. For instance, the generation of radicals in the presence of this compound could potentially lead to ring-opening and subsequent polymerization or addition reactions. Oxygen inhibition is a known challenge in free-radical photopolymerization, where oxygen molecules scavenge the initiating radicals.

The table below outlines the expected outcomes of electrophilic and radical reactions on a diepoxide like this compound.

| Reaction Type | Initiator/Reagent | Expected Outcome | Reference |

|---|---|---|---|

| Cationic Polymerization | Photoinitiators (e.g., onium salts) + UV light | Crosslinked Polymer Network | |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₂SO₄) | Tetraol (1,2,12,13-Tetrahydroxytricosane) | |

| Radical Polymerization | Radical Initiators (e.g., AIBN, Benzoyl Peroxide) | Polyether formation or side reactions |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates atoms from all the starting materials. While this compound itself is not a typical substrate for classical MCRs like the Passerini or Ugi reactions, it can be a precursor to bifunctional molecules that can readily participate in such transformations.

For instance, the metal-catalyzed rearrangement of this compound can yield a dialdehyde or a diketone. These difunctional carbonyl compounds can then be employed in MCRs to synthesize novel polymeric or macrocyclic structures.

Passerini Reaction:

The Passerini three-component reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. A dialdehyde derived from this compound could react with a dicarboxylic acid and a diisocyanide in a multi-component polymerization to yield a polyester-polyamide copolymer.

Ugi Reaction:

The Ugi four-component reaction is even more versatile, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide. A diketone obtained from the rearrangement of this compound could be a substrate in an Ugi reaction. For example, reacting the diketone with a diamine, a dicarboxylic acid, and a diisocyanide could lead to the formation of complex polyamide structures. The use of MCRs in polymer chemistry is a growing field, offering a high degree of modularity and efficiency in the synthesis of functional polymers.

The following table illustrates the potential of this compound as a precursor in multi-component reactions.

| MCR Type | Derived Bifunctional Substrate | Other Reactants | Potential Product | Reference |

|---|---|---|---|---|

| Passerini Reaction | Undecanedial | Dicarboxylic Acid, Diisocyanide | Polyester-polyamide | |

| Ugi Reaction | Undecane-2,10-dione | Diamine, Dicarboxylic Acid, Diisocyanide | Complex Polyamide |

Polymerization and Cross Linking Chemistry of 1,11 Di Oxiran 2 Yl Undecane

Homopolymerization of 1,11-Di(oxiran-2-yl)undecane via Ring-Opening Polymerization

The presence of two terminal oxirane (epoxide) rings allows this compound to undergo ring-opening polymerization (ROP), leading to the formation of a cross-linked polyether network. The high ring strain of the three-membered epoxide ring (approximately 110-115 kJ/mol) is the primary thermodynamic driving force for this process. acs.org The polymerization can be initiated through cationic, anionic, or photoinitiated mechanisms.

Cationic Ring-Opening Polymerization (CROP) Kinetics

The cationic ring-opening polymerization (CROP) of epoxides is a chain-growth process initiated by electrophilic species, typically strong Brønsted or Lewis acids. The mechanism generally proceeds via an active chain end, where a monomer molecule nucleophilically attacks the cyclic oxonium ion at the growing chain end. mdpi.com This process can occur through either an SN1 or SN2 mechanism. mdpi.com For this compound, an unhindered terminal epoxide, the SN2 mechanism is expected to dominate.

Table 1: Factors Influencing CROP Kinetics of Diepoxides

| Factor | Effect on Polymerization Rate | Rationale |

|---|---|---|

| Initiator Strength | Stronger acids lead to faster initiation and higher rates. | More efficient generation of initial cationic species. |

| Counter-ion Nucleophilicity | Less nucleophilic counter-ions (e.g., SbF₆⁻, PF₆⁻) result in faster rates. | Reduces the likelihood of termination by ion collapse. researchgate.net |

| Monomer Structure | Aliphatic epoxides are generally less reactive than cycloaliphatic epoxides. vot.pl | Ring strain and electronic effects influence monomer nucleophilicity. |

| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for propagation. |

| Solvent Polarity | Can have complex effects depending on the specific system. | Affects the solvation and stability of ionic species. |

Anionic Ring-Opening Polymerization (AROP) Mechanisms

Anionic ring-opening polymerization (AROP) of epoxides is initiated by strong nucleophiles, such as alkali metal alkoxides, hydroxides, or amides. acs.org The propagation proceeds through the nucleophilic attack of the growing alkoxide chain end on one of the carbon atoms of the epoxide ring of an incoming monomer molecule. mdpi.com This process regenerates the alkoxide active center at the new chain end.

For a difunctional monomer like this compound, AROP leads to the formation of a branched and ultimately cross-linked polyether network. The mechanism is generally considered a living polymerization in the absence of chain-transfer or termination reactions, which allows for the synthesis of polymers with controlled molecular weights and narrow distributions, especially in monofunctional systems. acs.org

A key consideration in the AROP of some epoxides, like propylene (B89431) oxide, is chain transfer to the monomer. acs.org However, for this compound, which lacks allylic protons, this side reaction is not a significant concern. The polymerization typically proceeds until all monomer is consumed or the reaction is deliberately terminated by adding a protic agent. Another approach is the "monomer activation" methodology, where a coreagent is used to activate the monomer, enabling the synthesis of well-defined block copolymers with epoxides that have aliphatic side chains. rsc.org

Photoinitiated Polymerization Strategies and Efficiency

Photoinitiated cationic polymerization (PCP) provides spatial and temporal control over the curing process and is widely used for coatings and adhesives. vot.plitu.edu.tr This strategy employs a photoinitiator that generates the acid required for CROP upon exposure to light, typically UV radiation. vot.pl The most common cationic photoinitiators for epoxides are onium salts, such as diaryliodonium (Ar₂I⁺X⁻) and triarylsulfonium (Ar₃S⁺X⁻) salts, with non-nucleophilic counter-ions (X⁻) like PF₆⁻ or SbF₆⁻. researchgate.netresearchgate.net

Upon photolysis, the onium salt undergoes irreversible cleavage, leading to the formation of radical cations, radicals, and, after subsequent reactions with the solvent or monomer, a strong Brønsted acid (e.g., HPF₆). mdpi.com This photogenerated acid then initiates the CROP of the epoxide groups on this compound. A key advantage of PCP is that the cationic active centers are long-lived, meaning the polymerization can continue even after the light source is removed, a phenomenon known as "dark cure". uvebtech.com

The efficiency of PCP depends on the quantum yield of the photoinitiator, the light intensity, and the monomer's reactivity. researchgate.net While aliphatic epoxides like this compound are polymerizable via PCP, their reaction rates are generally lower than those of cycloaliphatic epoxides. vot.pl To improve efficiency and extend the useful wavelength range into the visible spectrum, photosensitization strategies are often employed. itu.edu.trbeilstein-journals.org This involves adding a photosensitizer (e.g., anthracene, pyrene (B120774) derivatives) that absorbs light at a longer wavelength, becomes excited, and then transfers energy or an electron to the onium salt, inducing its decomposition. mdpi.combeilstein-journals.org

Copolymerization Studies with this compound

Copolymerization allows for the modification of the final polymer's properties by incorporating different monomer units into the polymer structure. This compound can be copolymerized with various other monomers to tailor properties such as flexibility, thermal stability, and adhesion.

Synthesis of Block and Random Copolymers

Block and random copolymers containing long-chain aliphatic diepoxide units can be synthesized using living or controlled polymerization techniques. For instance, living anionic ROP is a powerful method for creating well-defined block copolymers. rsc.org A typical strategy involves the sequential polymerization of monomers. For example, a hydrophilic block of poly(ethylene oxide) could be synthesized first, followed by the addition of this compound to grow a hydrophobic, cross-linkable block.

Random copolymers can be formed by polymerizing a mixture of two or more comonomers. The resulting monomer sequence depends on the reactivity ratios of the comonomers. Given the similar reactivity of terminal epoxide groups, this compound could be randomly copolymerized with other mono- or diepoxides to adjust the cross-link density and mechanical properties of the final network.

"Switch" catalysis is an advanced method that uses a single catalyst that can be "switched" between different polymerization cycles, allowing for the one-pot synthesis of block copolymers from monomer mixtures, including epoxides, lactones, and anhydrides. royalsocietypublishing.org This approach could potentially be used to create novel block copolymers incorporating segments derived from this compound.

Hybrid Polymerization Systems Involving this compound with Other Monomers (e.g., Methacrylates, Spiroorthocarbonates)

Hybrid polymer systems are created by polymerizing a mixture of monomers that react via independent, non-competing mechanisms. This approach offers significant control over the final polymer structure and properties. ku.edu

Copolymerization with Methacrylates: A common hybrid system combines the CROP of epoxides with the free-radical polymerization of (meth)acrylates. radtech.orgmdpi.com These two distinct polymerization reactions can be initiated simultaneously by light using a combination of a cationic photoinitiator (e.g., a diaryliodonium salt) and a free-radical photoinitiator. radtech.orgresearchgate.net When a mixture of this compound and a methacrylate (B99206) monomer is cured this way, an interpenetrating polymer network (IPN) or a semi-IPN can be formed. Depending on the initiator system, the reaction can be tailored. Cationic initiation would lead to a polyether backbone with pendant methacrylate groups (if a hybrid epoxy-methacrylate monomer is used), while free-radical initiation would result in a polymethacrylate (B1205211) backbone with pendant epoxy groups. mdpi.com This hybrid approach combines the benefits of both chemistries: the low shrinkage and good adhesion of epoxies with the high reaction rates of acrylates. ku.edu

Copolymerization with Spiroorthocarbonates: Spiroorthocarbonates (SOCs) are a class of monomers known for their ability to undergo double ring-opening, which can result in a net volume expansion or significantly reduced shrinkage upon polymerization. mdpi.com They can be copolymerized with epoxides via a cationic mechanism to create low-shrinkage materials, which are highly desirable for applications like dental fillings and precision molding. researchgate.netgoogle.com During the cationic copolymerization of this compound with an SOC, the spiro monomer is incorporated into the growing polyether network. The opening of the spiro rings helps to offset the volume contraction that typically occurs during the ring-opening of the epoxide, leading to a more dimensionally stable final product. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anthracene |

| Diaryliodonium salt |

| Poly(ethylene oxide) |

| Propylene oxide |

| Pyrene |

| Spiroorthocarbonate |

Formation of Cross-linked Polymeric Networks from this compound

The creation of cross-linked polymeric networks from this compound involves the ring-opening polymerization of its terminal epoxide groups, leading to the formation of a three-dimensional structure. This process transforms the liquid monomer into a solid or gel-like material with enhanced mechanical and thermal properties. The cross-linking process is fundamental to realizing the potential of this diepoxide in various applications.

Cross-linking Density and Network Architecture Control

The control of cross-linking density and network architecture is a critical aspect of tailoring the final properties of the polymeric material derived from this compound. Cross-linking density refers to the number of cross-links per unit volume of the polymer, and it directly influences properties such as stiffness, strength, and solvent resistance. rjpdft.com The network architecture describes the arrangement and connectivity of the polymer chains within the three-dimensional network. fu-berlin.de

The cross-linking density can be controlled by several factors during the curing process. rjpdft.com One key parameter is the stoichiometry of the reactants, i.e., the ratio of the diepoxide to the curing agent. Varying this ratio can alter the number of effective cross-links formed. Additionally, the reaction conditions, such as temperature and time, play a significant role. Higher temperatures and longer curing times generally lead to a higher degree of cross-linking, up to a certain point where the reaction reaches completion.

The choice of curing agent and catalyst system also profoundly impacts both the cross-linking density and the resulting network architecture. Different curing agents possess varying functionalities and reactivities, which dictate the nature and number of cross-links. For instance, a tetra-functional amine curing agent will create a different network structure compared to a di-functional one.

The effective cross-link density (XLDeff) has been proposed as a more robust metric than the traditional cross-link density (XLD) for correlating the microstructure of complex polymer networks with their thermo-mechanical properties. chemrxiv.org This is particularly relevant for systems where there are multiple functional groups and various potential connection sites, leading to structural complexities. chemrxiv.org Studies have shown a strong linear correlation between XLDeff and properties like elastic modulus and glass transition temperature (Tg), which is not always observed with conventional XLD. chemrxiv.org

The measurement of cross-linking density can be performed using techniques such as solvent swelling tests. iupac.org In this method, a cured polymer sample is immersed in a suitable solvent, and the amount of solvent absorbed is measured. iupac.org A lower degree of swelling generally indicates a higher cross-linking density. iupac.org Dynamic Mechanical Analysis (DMA) can also provide insights into the cross-link density through the measurement of the storage modulus in the rubbery plateau region.

Table 1: Factors Influencing Cross-linking Density and Network Architecture

| Factor | Description | Effect on Polymer Properties |

| Stoichiometry | Ratio of diepoxide to curing agent. | Affects the completeness of the reaction and the number of unreacted functional groups. |

| Curing Temperature | The temperature at which the cross-linking reaction is carried out. | Influences reaction rate and the final degree of cure. |

| Curing Time | The duration of the curing process. | Determines the extent of the cross-linking reaction. |

| Curing Agent Type | The chemical nature and functionality of the curing agent. | Dictates the type of chemical bonds in the cross-links and the network's connectivity. |

| Catalyst System | The catalyst used to accelerate the curing reaction. | Can influence the reaction pathway and the final network structure. |

Novel Curing Agents and Catalyst Systems for Diepoxide Cross-linking

Research into novel curing agents and catalyst systems is driven by the need to enhance the performance, processing, and sustainability of epoxy-based materials. For long-chain diepoxides like this compound, the choice of curing system is crucial for achieving desired properties.

Novel Curing Agents:

Amines with Flexible Side Chains: Novel amine curing agents incorporating flexible polyoxypropylene side chains have been developed. researchgate.net These flexible chains can absorb and dissipate energy, leading to enhanced toughness and elongation at break in the resulting epoxy resin. researchgate.net

Bio-based Curing Agents: There is a growing interest in developing curing agents from renewable resources. For example, citric acid and maleic anhydride (B1165640) have been used to create pre-polymers that can cross-link with diepoxides, offering a more sustainable alternative to traditional petroleum-based hardeners. nih.gov

Dual-Locked Aminopyridines: To achieve both a long pot life at room temperature and high reactivity at elevated temperatures, novel thermal latent curing agents based on dual-locked aminopyridines have been synthesized. researchgate.net These systems utilize chemical modifications like amidation and N-oxidation to control the nucleophilicity and reactivity of the curing agent. researchgate.net

Imidazoles with Long-Chain Substituents: Imidazoles are effective curing agents for epoxides, but their high reactivity can lead to a short pot life. google.com To address this, imidazoles substituted with long alkyl chains have been developed. These modifications provide greater stability at ambient temperatures without compromising curing performance at higher temperatures. google.com

Catalyst Systems:

Organometallic Catalysts: A wide range of organometallic complexes, including those based on aluminum, chromium, and zinc, have been investigated for the ring-opening copolymerization of epoxides. mdpi.com These catalysts, often used in conjunction with a co-catalyst, can offer high activity and selectivity. mdpi.com

Lewis Acids: Lewis acids like tin(II) chloride have been used to catalyze the reaction of epoxides with other functional groups, facilitating the formation of cross-linked networks. nih.gov

Photocationic Initiator Systems: For applications requiring rapid, on-demand curing, photocationic initiator systems can be employed. researchgate.net These systems generate a strong acid upon exposure to light, which then initiates the ring-opening polymerization of the epoxide groups. researchgate.net

Table 2: Examples of Novel Curing Systems for Diepoxides

| Curing System Type | Example | Key Features |

| Flexible Amine | Amine with polyoxypropylene side chain researchgate.net | Increased toughness and elongation at break. researchgate.net |

| Bio-based | Poly(octamethylene maleate (B1232345) (anhydride) citrate) nih.gov | Derived from renewable resources like citric acid. nih.gov |

| Latent Amine | Dual-locked aminopyridine researchgate.net | Long pot life at room temperature, high reactivity at elevated temperatures. researchgate.net |

| Modified Imidazole | Imidazole with C14-18 alkyl substituent google.com | Improved stability at ambient temperature. google.com |

| Organometallic Catalyst | (salen)CrCl with PPNCl co-catalyst mdpi.com | High activity for epoxide copolymerization. mdpi.com |

Influence of Undecane (B72203) Spacer Length on Network Properties

The long, flexible undecane (C11) spacer in this compound is a defining feature that significantly influences the properties of the resulting cross-linked polymer network. This spacer imparts a degree of flexibility to the network that is not typically found in polymers derived from shorter-chain diepoxides.

The length of the alkyl spacer between the reactive epoxide groups has a direct impact on several key properties of the cured material:

Flexibility and Toughness: The long undecane chain allows for greater molecular motion and chain segment rotation within the cross-linked network. This increased mobility enables the material to absorb and dissipate energy more effectively when subjected to mechanical stress, leading to enhanced flexibility and toughness. researchgate.net In contrast, networks formed from diepoxides with shorter spacers tend to be more rigid and brittle.

Cross-linking Density: For a given molar ratio of diepoxide to curing agent, the presence of the long undecane spacer results in a lower cross-link density compared to shorter-chain diepoxides. This is because the cross-links are spaced further apart along the polymer backbone.

Glass Transition Temperature (Tg): The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The long, flexible undecane spacer increases the free volume within the polymer network and facilitates segmental motion, which generally leads to a lower Tg compared to networks with shorter, more rigid spacers.

Solvent Resistance: While the cross-linked nature of the polymer imparts solvent resistance, the lower cross-link density associated with the long undecane spacer may result in a higher degree of swelling in certain solvents compared to more densely cross-linked networks. iupac.org

Adhesion: The flexibility imparted by the undecane spacer can improve the adhesive properties of the resulting polymer, as it allows for better wetting of and conformational adaptation to the substrate surface.

Studies on similar systems, such as 1,2-alkanediols, have shown that increasing the alkane chain length can influence properties like antimicrobial activity and skin irritation potential, demonstrating the broader impact of alkyl chain length on chemical and biological interactions. nih.gov In the context of polymer networks, the length of a flexible spacer is a critical design parameter for tuning the final material properties. For example, in dicationic ionic liquids, the length of the alkyl spacer between two imidazolium (B1220033) rings was found to be crucial in determining the material's behavior. mdpi.com Similarly, research on polydecylmethylsiloxane cross-linked with dienes of varying lengths showed that an increase in the length of the hydrocarbon cross-linker led to significant changes in the polymer's structure and gas permeability properties. mdpi.com These findings underscore the principle that the undecane spacer in this compound is a key determinant of the physical and mechanical characteristics of its derived polymers.

Derivatization and Functionalization of 1,11 Di Oxiran 2 Yl Undecane

Chemo- and Regioselective Functionalization of Distal Oxirane Rings

The functionalization of 1,11-Di(oxiran-2-yl)undecane hinges on the selective opening of its two oxirane rings. The inherent reactivity of the strained three-membered ether ring makes it susceptible to nucleophilic attack under both acidic and basic conditions. sit.edu.cn This reactivity, however, must be carefully controlled to achieve chemo- and regioselectivity, especially when only one of the two epoxide rings is targeted for reaction.

Chemo-selectivity refers to the preferential reaction of one functional group over another. In the context of this compound, this typically involves the selective reaction of the oxirane rings in the presence of other functionalities that might be introduced during a multi-step synthesis.

Regio-selectivity in the ring-opening of unsymmetrical epoxides like those in this compound is crucial. The attack of a nucleophile can occur at either of the two carbon atoms of the oxirane ring.

Under basic or neutral conditions , the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.

Under acidic conditions , the reaction mechanism has more SN1 character. The protonated epoxide is attacked by the nucleophile at the more substituted carbon atom, which can better stabilize the developing positive charge.

By carefully selecting the reaction conditions (e.g., catalyst, solvent, temperature) and the nucleophile, it is possible to control the reaction to favor the formation of a specific regioisomer. For instance, the use of soft nucleophiles often favors SN2' reactions, leading to allylic substitution products. sit.edu.cn

Synthesis of Multifunctional Derivatives via Selective Ring-Opening Pathways

The ability to selectively open one or both oxirane rings of this compound with a wide array of nucleophiles opens up pathways to a vast range of multifunctional derivatives. This strategy allows for the introduction of various chemical handles, which can be further elaborated to construct more complex molecules.

Common nucleophiles used for the ring-opening of epoxides include:

Amines

Thiols

Alcohols

Carboxylic acids

Organometallic reagents

The reaction of this compound with a stoichiometric amount of a nucleophile can lead to the mono-functionalized product, leaving the second epoxide ring intact for subsequent reactions. This stepwise approach is a powerful tool for creating heterobifunctional molecules. For example, reacting the diepoxide with one equivalent of an amine, followed by reaction with a different nucleophile, such as a thiol, would result in a derivative containing both an amino alcohol and a thioether functionality.

The following table provides examples of multifunctional derivatives synthesized from this compound and the corresponding nucleophiles and general reaction conditions.

| Nucleophile | Reaction Conditions | Resulting Functional Group(s) |

| Primary Amine (R-NH₂) | Stoichiometric control | β-Amino alcohol |

| Thiol (R-SH) | Base catalysis | β-Hydroxy thioether |

| Carboxylic Acid (R-COOH) | Acid or base catalysis | β-Hydroxy ester |

| Azide (B81097) (N₃⁻) | Lewis acid catalysis | β-Azido alcohol |

These reactions pave the way for creating molecules with tailored properties for applications in areas like drug delivery, surface modification, and the synthesis of specialized cross-linking agents.

Incorporation into Complex Molecular Architectures and Hybrid Materials

The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecular architectures and hybrid materials.

Complex Molecular Architectures: By reacting with other multifunctional molecules, this compound can be incorporated into macrocycles, dendrimers, and other intricate structures. For instance, reaction with a diamine could lead to the formation of a macrocyclic structure containing two hydroxyl groups and two secondary amine linkages. These complex molecules can exhibit unique host-guest properties or be used as scaffolds in supramolecular chemistry.

Hybrid Materials: this compound can be used to create organic-inorganic hybrid materials, often through the sol-gel process. bsz-bw.denih.govmdpi.com In this method, the oxirane rings can react with functionalized alkoxysilanes. The resulting molecule can then be co-condensed with other metal alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS), to form a cross-linked network where the flexible undecane (B72203) chain is covalently integrated into the inorganic matrix. nih.gov This approach allows for the tuning of the material's properties, such as flexibility, hydrophobicity, and thermal stability. bsz-bw.de The incorporation of such organic linkers can improve the mechanical properties of otherwise brittle inorganic glasses. nih.govmdpi.com

Post-Polymerization Functionalization of this compound Polymers

Polymers synthesized from this compound, typically through cationic or anionic ring-opening polymerization, possess pendant reactive groups that can be modified after the polymerization process. This technique, known as post-polymerization modification, is a powerful strategy for introducing a wide range of functionalities along the polymer backbone, thereby tailoring the polymer's properties for specific applications. rsc.orgbeilstein-journals.orgnih.gov

For instance, if this compound is polymerized via a mechanism that leaves some of the oxirane rings intact as pendant groups, these can be subsequently opened with various nucleophiles. This allows for the attachment of different chemical moieties, such as fluorescent dyes, bioactive molecules, or groups that can alter the polymer's solubility or thermal characteristics.

A common approach is to utilize "click chemistry" reactions, such as the thiol-ene or azide-alkyne cycloaddition, which are known for their high efficiency and selectivity. rsc.orgwiley-vch.de For example, if the pendant epoxide is first converted to an azide or an alkyne, a wide variety of molecules can be "clicked" onto the polymer backbone.

The table below outlines potential post-polymerization functionalization strategies for polymers derived from this compound.

| Pendant Reactive Group (from epoxide ring opening) | Modification Reaction | Introduced Functionality |

| Hydroxyl (-OH) | Esterification, Etherification | Ester, Ether |

| Azide (-N₃) | Alkyne-Azide "Click" Chemistry | Triazole-linked moieties |

| Thiol (-SH) | Thiol-ene "Click" Chemistry | Thioether-linked moieties |

This ability to functionalize the polymer after its formation provides a high degree of versatility in designing materials with advanced properties for a multitude of applications.

Advanced Material Applications of 1,11 Di Oxiran 2 Yl Undecane Derivatives and Polymers

Development of Specialty Polymers with Tunable Mechanical Properties

1,11-Di(oxiran-2-yl)undecane, a long-chain aliphatic diepoxide, serves as a versatile building block for the development of specialty polymers with tailorable mechanical properties. Its linear and flexible undecane (B72203) (C11) backbone, capped with reactive oxirane (epoxy) rings at both ends, allows for the creation of polymers with a range of characteristics, from rigid thermosets to flexible elastomers. The considerable distance between the epoxy groups is a key feature that influences the crosslinking density and, consequently, the mechanical behavior of the resulting polymers.

When cured with various hardeners, such as amines or anhydrides, the long aliphatic chain of this compound becomes incorporated into the polymer network. This chain length imparts a degree of flexibility and toughness to the material that is not typically found in polymers derived from shorter-chain or aromatic epoxy monomers. By carefully selecting the type and stoichiometry of the curing agent, as well as by blending this compound with other epoxy resins, it is possible to precisely control the polymer's mechanical properties, including its modulus, tensile strength, and elongation at break. This tunability makes it a valuable component in the formulation of advanced materials for specialized applications.

Low-Shrinkage Resin Systems in Polymer Composites

A significant challenge in the manufacturing of polymer composites is the volumetric shrinkage that occurs during the curing of the resin matrix. This shrinkage can lead to internal stresses, microcracking, and dimensional instability in the final composite part. Long-chain aliphatic diepoxides, such as this compound, offer a promising solution to mitigate this issue.

The use of this compound as a reactive diluent or as a primary component in epoxy formulations for composites can lead to improved dimensional accuracy and reduced residual stresses in the cured part. This is particularly beneficial in applications where tight tolerances are critical, such as in aerospace components and high-precision molding.

Below is a table illustrating the effect of incorporating a long-chain aliphatic diepoxide on the shrinkage of an epoxy resin system.

| Resin System | Diepoxide Composition | Volumetric Shrinkage (%) |

| Standard Epoxy | 100% Bisphenol A diglycidyl ether (DGEBA) | 4.5 |

| Modified Epoxy | 70% DGEBA / 30% this compound | 2.8 |

Note: The data in this table is illustrative and based on general principles of epoxy chemistry.

Bio-based and Sustainable Polymer Materials from Long-Chain Diepoxides

The increasing demand for sustainable materials has driven research into the development of polymers derived from renewable resources. This compound can be synthesized from undecylenic acid, which is a derivative of castor oil, a renewable feedstock. This bio-based origin makes it an attractive alternative to petroleum-derived epoxy resins.

The incorporation of this compound into polymer formulations contributes to a higher bio-based content in the final material. These sustainable polymers can exhibit properties comparable to or even exceeding those of their fossil-based counterparts. The inherent flexibility and toughness imparted by the long aliphatic chain can be advantageous in applications requiring durable and resilient materials.

Furthermore, the development of fully bio-based thermosets is possible by curing this compound with bio-derived curing agents, such as diamines derived from fatty acids. These materials offer a reduced environmental footprint without compromising performance, making them suitable for a wide range of applications, from coatings and adhesives to composite matrices. Research in this area is focused on optimizing the synthesis and processing of these bio-based polymers to expand their commercial viability.

High-Performance Coatings and Adhesives

The unique molecular structure of this compound makes it a valuable component in the formulation of high-performance coatings and adhesives. Its long, flexible aliphatic chain contributes to enhanced toughness and flexibility in the cured material, properties that are highly desirable in these applications.

In coatings, the inclusion of this compound can improve the impact resistance and reduce the brittleness of the cured film. This is particularly important for protective coatings that are subjected to mechanical stress or thermal cycling. The flexibility of the undecane backbone allows the coating to better absorb and dissipate energy, preventing cracking and delamination. Additionally, the hydrophobic nature of the aliphatic chain can enhance the water resistance of the coating, providing improved corrosion protection for the underlying substrate.

As a component in adhesive formulations, this compound can improve the peel strength and fracture toughness of the bond. The increased flexibility of the adhesive allows for better stress distribution at the bond line, which is crucial for maintaining adhesion under dynamic loading conditions. The low viscosity of this aliphatic diepoxide can also act as a reactive diluent, improving the wetting of the substrate and ensuring a more uniform and robust bond.

The table below provides a comparative overview of the properties of a standard epoxy adhesive versus one modified with this compound.

| Property | Standard Epoxy Adhesive | Modified Epoxy Adhesive (with this compound) |

| Peel Strength (N/mm) | 2.5 | 4.2 |

| Impact Resistance (kJ/m²) | 15 | 28 |

| Flexibility (Mandrel Bend) | Pass 1/4" | Pass 1/8" |

Note: The data in this table is illustrative and based on typical performance enhancements observed with the inclusion of long-chain aliphatic diepoxides.

Advanced Composite Materials with Diepoxide-Derived Matrices

Moreover, the lower shrinkage of resin systems containing this compound, as discussed previously, leads to a better interface between the matrix and the reinforcing fibers. Reduced shrinkage minimizes the residual stresses at the fiber-matrix interface, resulting in improved load transfer and enhanced mechanical properties of the composite, such as interlaminar shear strength.

The ability to tailor the mechanical properties of the matrix by adjusting the concentration of this compound allows for the optimization of the composite's performance for specific applications. For instance, a higher concentration can be used to create more flexible and impact-resistant composites, while a lower concentration can be used to maintain higher stiffness and thermal properties.

Applications in Polyurethane Synthesis

While primarily an epoxy compound, this compound can also find application in the synthesis of hybrid polyurethane-epoxy materials. These interpenetrating polymer networks (IPNs) or hybrid systems combine the desirable properties of both polyurethanes and epoxies, resulting in materials with a unique and advantageous set of characteristics.

In these hybrid systems, the epoxy groups of this compound can react with amine or hydroxyl groups present in the polyurethane backbone or with a separate curing agent. This creates a crosslinked network that is intertwined with the polyurethane structure. The long, flexible aliphatic chain of the diepoxide can act as a soft segment within the hybrid material, enhancing its flexibility and toughness.

The incorporation of this compound into polyurethane formulations can lead to materials with improved abrasion resistance, chemical resistance, and adhesion. These hybrid polymers are being explored for use in demanding applications such as high-performance coatings, sealants, and elastomers where a combination of toughness, flexibility, and durability is required. The ability to form these hybrid networks opens up new possibilities for creating advanced materials with tailored properties that cannot be achieved with either polymer system alone.

Analytical and Spectroscopic Characterization Techniques for 1,11 Di Oxiran 2 Yl Undecane and Its Products

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating 1,11-Di(oxiran-2-yl)undecane from starting materials, byproducts, and impurities, as well as for tracking the progress of reactions involving this diepoxide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the compound.

For this compound, GC-MS can be used to:

Assess Purity: Determine the percentage of the desired compound in a sample and identify any impurities.

Monitor Reactions: Track the consumption of starting materials and the formation of this compound or its subsequent reaction products over time.

Identify Byproducts: Characterize unexpected or minor products formed during synthesis or reactions.

The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. Quantification is typically achieved by integrating the peak area of the compound of interest and comparing it to a calibration curve generated from standards of known concentration.

Table 1: Hypothetical GC-MS Data for this compound Analysis

| Parameter | Value | Description |

| Retention Time | Varies | Dependent on column type, temperature program, and carrier gas flow rate. |

| Molecular Ion (M+) | m/z 226 | Corresponding to the molecular weight of C13H26O2. |

| Key Fragment Ions | Varies | Characteristic fragments resulting from the cleavage of the undecane (B72203) chain and the oxirane rings would be expected. |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For this compound, which is a relatively non-polar molecule, reversed-phase HPLC is a suitable method. In this mode, a non-polar stationary phase is used with a more polar mobile phase.

HPLC can be employed for:

Purity Determination: Assessing the purity of synthesized this compound.

Reaction Monitoring: Following the progress of reactions where the diepoxide is a reactant or product, particularly for analyzing samples that may not be amenable to direct GC-MS analysis.

Preparative Separations: Isolating and purifying this compound from complex mixtures.

The choice of detector is crucial in HPLC. For a compound like this compound, which lacks a strong UV chromophore, a universal detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be appropriate. Alternatively, derivatization with a UV-active reagent can be performed to enable detection with a more sensitive UV-Vis detector.

Spectroscopic Characterization of Molecular Structure and Transformation Products

Spectroscopic techniques provide detailed information about the molecular structure of this compound and are essential for confirming its identity and characterizing any products formed from its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the molecule.

For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the oxirane rings and the long undecane chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its specific position in the molecule. Similarly, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom, including those in the oxirane rings and the aliphatic chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Oxirane CH | ~2.9 - 3.1 | ~52 |

| Oxirane CH₂ | ~2.5 - 2.8 | ~47 |

| -CH₂- adjacent to oxirane | ~1.5 | ~32 |

| Internal -CH₂- of undecane chain | ~1.3 | ~26-30 |

Note: These are predicted values and may vary depending on the solvent and instrument used.

NMR is also invaluable for characterizing the products of reactions involving the oxirane rings. For example, upon ring-opening, new signals corresponding to hydroxyl groups (-OH) and the protons and carbons at the site of nucleophilic attack would appear in the spectra, providing clear evidence of the transformation.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the C-H bonds of the alkane chain and, most importantly, the C-O-C stretching vibrations of the oxirane rings.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H stretch (alkane) | 2850 - 2960 |

| C-H bend (alkane) | 1450 - 1470 |

| C-O-C symmetric stretch (oxirane) | ~1250 |

| C-O-C asymmetric stretch (oxirane) | ~830 - 950 |

Monitoring the disappearance of the characteristic oxirane bands and the appearance of new bands, such as a broad O-H stretch around 3200-3600 cm⁻¹ for a hydroxyl group, can effectively track the progress of ring-opening reactions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula (C13H26O2) by comparing the experimentally measured exact mass with the theoretically calculated mass.

HRMS is also a critical tool for identifying and confirming the structures of reaction products. By providing the exact mass of the product molecules, it is possible to deduce their elemental formulas and, in conjunction with other spectroscopic data, confidently determine their structures. This is particularly useful for identifying unexpected products or for characterizing complex reaction mixtures.

Thermal Analysis Methods for Polymer Characterization

Thermal analysis techniques are fundamental in determining the service temperature range and curing characteristics of epoxy resins. For polymers based on this compound, these methods provide insights into the influence of the long aliphatic chain on the material's thermal behavior.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of polymers. It measures the difference in heat flow between a sample and a reference as a function of temperature. In the context of polymers from this compound, DSC is instrumental in determining the glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.comyoutube.com

The long, flexible undecane chain in the polymer network is anticipated to result in a relatively low Tg. The increased segmental mobility afforded by the aliphatic backbone lowers the energy required for the transition from the glassy to the rubbery state. DSC can also be employed to monitor the curing (crosslinking) reaction of this compound with various hardeners. The exothermic peak observed in a DSC scan of the uncured resin mixture provides information about the heat of reaction, the temperature range of curing, and the extent of cure. youtube.com Advanced techniques like Temperature Modulated DSC (TMDSC) can be particularly useful for separating overlapping thermal events, such as the glass transition and any residual curing or enthalpic relaxation, providing a clearer picture of the material's thermal properties. tainstruments.com

Table 1: Hypothetical DSC Data for a Polymer of this compound Cured with a Diamine

| Property | Value | Unit |

| Glass Transition Temperature (Tg) | 15 - 35 | °C |

| Onset of Curing | 80 - 100 | °C |

| Peak Curing Temperature | 120 - 140 | °C |

| Heat of Curing (ΔHc) | 300 - 450 | J/g |

Note: This data is hypothetical and serves as an illustrative example of typical DSC results for a flexible epoxy system. Actual values would depend on the specific curing agent and curing conditions.

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. It applies an oscillating force to a sample and measures its response in terms of stiffness (storage modulus, E') and energy dissipation (loss modulus, E''). tainstruments.com For polymers derived from this compound, DMA provides valuable information about the material's mechanical performance over a range of temperatures.

The storage modulus below the Tg is indicative of the material's rigidity in its glassy state. As the temperature increases through the glass transition, a significant drop in the storage modulus is observed. The temperature at which the loss modulus or the tan delta (the ratio of loss modulus to storage modulus, E''/E') reaches a maximum is often taken as the Tg. tainstruments.com The height and width of the tan delta peak can provide insights into the damping properties and the homogeneity of the polymer network. The long aliphatic chains in polymers of this compound are expected to contribute to enhanced damping properties. Above the Tg, in the rubbery plateau region, the storage modulus is related to the crosslink density of the polymer network. tainstruments.com

Table 2: Representative DMA Data for a Polymer of this compound

| Property | Value | Unit |

| Storage Modulus at 25°C (E') | 1.0 - 2.5 | GPa |

| Glass Transition Temperature (Tg) from tan δ peak | 20 - 40 | °C |

| Tan δ Peak Height | 0.5 - 1.0 | - |

| Storage Modulus in Rubbery Plateau (E') | 5 - 20 | MPa |

Note: This data is representative for a flexible epoxy polymer and will vary based on the specific formulation and cure cycle.

X-ray Diffraction and Microcomputed Tomography for Material Structure Elucidation

While DSC and DMA provide information on the thermal and mechanical properties, X-ray techniques are employed to investigate the structural organization of the polymer at different length scales.

X-ray Diffraction (XRD) is primarily used to analyze the crystalline structure of materials. For amorphous thermosetting polymers like those derived from this compound, wide-angle X-ray scattering (WAXS) typically shows a broad, diffuse halo, indicating the absence of long-range ordered crystalline domains. The position of this amorphous halo can provide information about the average distance between polymer chains. While full crystallinity is not expected in these crosslinked systems, the presence of the long, flexible undecane chains could potentially lead to some degree of local ordering or paracrystallinity, which might be detectable as subtle features in the XRD pattern.

Small-angle X-ray scattering (SAXS) can be used to investigate larger-scale structural features, such as the presence of microphase separation or density fluctuations within the polymer network, which could arise from the different chemical natures of the aliphatic diepoxide and a more rigid curing agent. nist.gov

Microcomputed Tomography (Micro-CT) is a non-destructive 3D imaging technique that uses X-rays to visualize the internal structure of materials. While not typically used for elucidating the molecular structure of homogeneous polymers, Micro-CT would be an invaluable tool for characterizing composites made from this compound-based polymers. It can be used to visualize the dispersion of fillers, identify voids or defects, and analyze the internal structure of porous scaffolds or foams made from these flexible epoxy resins.

Computational and Theoretical Studies on 1,11 Di Oxiran 2 Yl Undecane Chemistry

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and the energetic changes that occur during a chemical reaction. By solving approximations of the Schrödinger equation, these methods can determine the energies of reactants, products, and the high-energy transition states that connect them, thereby elucidating reaction pathways and predicting reaction rates.

Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry for studying the reactivity of organic molecules, including epoxides. DFT calculations are employed to model the ring-opening reactions of epoxides, which are driven by the release of significant ring strain (approximately 13 kcal/mol) wikipedia.orgmasterorganicchemistry.com. These studies can compute the energy profiles for reactions with various nucleophiles, providing critical data on activation barriers (ΔG‡) and reaction thermodynamics researchgate.net.

For a diepoxide like 1,11-di(oxiran-2-yl)undecane, DFT can be used to model the stepwise reaction of its two terminal epoxide groups. The calculations can clarify whether the reaction at the first epoxide influences the reactivity of the second. DFT is particularly useful for investigating the regioselectivity of the ring-opening reaction, which dictates whether a nucleophile attacks the more or less substituted carbon of the oxirane ring. By comparing the activation energies of the transition states for both possible pathways, the preferred site of attack can be predicted ic.ac.uk. This is crucial in both acid- and base-catalyzed ring-opening mechanisms, which follow different regiochemical rules masterorganicchemistry.compressbooks.pub.

Furthermore, DFT is instrumental in studying catalyzed reactions. It can model the interaction of the epoxide with a catalyst, showing how the catalyst lowers the activation energy of the rate-determining step researchgate.netfigshare.com. For example, DFT calculations have been used to explore the mechanisms of epoxide copolymerization with CO2, detailing the coordination of the epoxide to a metal catalyst center, the nucleophilic attack that opens the ring, and the subsequent insertion of CO2 .

| Reaction Type | Catalyst Model | Activation Energy (ΔG‡) (kcal/mol) | Reference Principle |

|---|---|---|---|

| Uncatalyzed Ring-Opening | None | ~30-40 | High barrier due to ring strain and nucleophile repulsion researchgate.net. |

| Base-Catalyzed Ring-Opening | Methoxide (CH₃O⁻) | ~8-15 | Strong nucleophile directly attacks the less hindered carbon in an SN2-like mechanism ic.ac.uk. |

| Acid-Catalyzed Ring-Opening | H₃O⁺ / Formic Acid | ~13-20 | Protonation of the epoxide oxygen makes the ring more susceptible to attack by weak nucleophiles ic.ac.ukacs.org. |

| Metal-Complex Catalyzed Copolymerization | (salen)Co(III) Complex | ~10-25 | Coordination to the metal center activates the epoxide for ring-opening figshare.com. |

While DFT is highly popular, other quantum chemical methods are also applied to study epoxide chemistry. Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2, MP4), are often used to obtain highly accurate energies. These methods can serve as a benchmark to validate the results from DFT calculations and provide a more detailed theoretical understanding of the electronic interactions during the epoxide ring-opening process acs.org. Although computationally more demanding, their accuracy is critical for small model systems that represent the core chemical transformation acs.org.

| Method | Relative Accuracy | Computational Cost | Typical Application in Epoxide Chemistry |

|---|---|---|---|

| Ab Initio (e.g., MP2, MP4) | High | Very High | Benchmarking energies for small model systems; detailed analysis of transition state electronic structure acs.org. |

| Density Functional Theory (DFT) | Good to High | Medium to High | Calculating reaction profiles, activation energies, and investigating catalytic mechanisms researchgate.netfigshare.com. |

| Semi-Empirical (e.g., AM1, PM3) | Low to Medium | Low | Initial conformational screening of large molecules; qualitative analysis of electronic properties. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly well-suited for large, flexible molecules like this compound and for studying systems in the condensed phase, such as polymers purdue.eduacs.org.

An MD simulation of this compound would reveal the conformational landscape of the flexible 11-carbon chain. This is important because the chain's folding and dynamics can affect the accessibility of the terminal epoxide rings to reactants and catalysts. The simulation can quantify parameters like the end-to-end distance of the chain and the radius of gyration, showing how the molecule behaves in different environments (e.g., in a vacuum vs. in a solvent) purdue.edu.

MD is also a primary tool for studying intermolecular interactions. By simulating multiple diepoxide molecules together, one can observe how they interact with each other and with other components in a mixture, such as curing agents or solvents youtube.com. These simulations are essential for understanding the pre-organization of monomers before a polymerization reaction and for predicting the physical properties of the resulting polymer network, such as density and glass transition temperature acs.org. The strength and nature of non-covalent interactions, like hydrogen bonds and van der Waals forces, can be quantified to understand their contribution to the material's properties mdpi.com.

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| Van der Waals | Weak attractions/repulsions between non-bonded atoms. Crucial for chain packing in polymers. | 0.1 - 2.0 |

| Dipole-Dipole | Electrostatic interaction between polar groups. Relevant for the C-O bonds in the epoxide rings. | 1.0 - 5.0 |

| Hydrogen Bonding | Strong directional interaction involving H and an electronegative atom (O, N). Important in reactions with alcohols or amines. | 3.0 - 10.0 |

Structure-Reactivity Relationship Prediction for Diepoxide Systems

Understanding how a molecule's structure dictates its chemical reactivity is a central goal of chemistry. For diepoxides, the key structural features include the nature of the spacer between the two epoxide rings and the substitution pattern on the rings themselves. Computational methods can help establish quantitative structure-activity relationships (QSAR) or more general structure-reactivity trends.

The reactivity of the epoxide ring itself is governed by electronic and steric effects, consistent with an SN2 mechanism in base-catalyzed reactions where nucleophiles attack the least sterically hindered carbon masterorganicchemistry.com. Computational models can quantify these effects. For example, a quantitative mechanistic model (QMM) has been developed for epoxides that correlates their reaction rate constants and hydrophobicity with their biological potency, demonstrating the predictive power of such approaches nih.gov.

| Structural Feature | Predicted Effect on Reactivity | Computational Assessment Method |

|---|---|---|

| Alkyl Chain Length | Longer chains can increase reactivity due to electronic effects but may introduce solubility changes rsc.org. | DFT (calculation of activation barriers), QSAR models. |

| Chain Flexibility | High flexibility can influence the rate of cross-linking by affecting the probability of reactive encounters. | Molecular Dynamics (conformational analysis). |

| Steric Hindrance | Substituents near the epoxide ring decrease reactivity in SN2 reactions masterorganicchemistry.com. | DFT (comparison of transition state energies). |

| Hydrophobicity (logP) | Affects bioavailability and interaction with biological systems, can be correlated with potency nih.gov. | QSAR modeling, property calculation software. |

Catalyst Design and Optimization through Computational Modeling

The reactions of epoxides, particularly polymerization and their use in forming value-added chemicals like cyclic carbonates, are often mediated by catalysts beilstein-journals.orgnih.gov. Computational modeling has become an indispensable tool for the in silico design and optimization of catalysts, accelerating the discovery of more efficient and selective catalytic systems acs.orgresearchgate.net.

The design process typically begins with a hypothesis about a potential catalyst structure, which could be a metal complex or an organocatalyst. DFT calculations are then used to model the complete catalytic cycle beilstein-journals.org. This involves mapping the entire reaction energy profile, including the coordination of the diepoxide to the catalyst, the ring-opening transition state, subsequent reaction steps (e.g., CO2 insertion or chain propagation), and finally, the release of the product and regeneration of the catalyst figshare.comfigshare.com.

| Step | Objective | Computational Method | Key Parameters Calculated/Analyzed |

|---|---|---|---|

| 1. Catalyst/Substrate Modeling | Define the initial structures of the catalyst and this compound. | DFT, MD | Optimized geometries, binding energies, interaction modes. |

| 2. Mechanism Elucidation | Map the complete catalytic cycle and identify all intermediates and transition states. | DFT | Reaction pathway, transition state structures figshare.combeilstein-journals.org. |

| 3. Energetic Analysis | Calculate the free energy profile to identify the rate-determining step. | DFT | Activation free energy (ΔG‡), reaction free energy (ΔGᵣ) researchgate.netic.ac.uk. |

| 4. Structural Modification | Systematically alter the catalyst structure (e.g., ligands, substituents) to improve performance. | DFT | Changes in ΔG‡, analysis of electronic/steric effects. |

| 5. Performance Prediction | Screen multiple candidates to predict the most effective catalyst for synthesis. | High-Throughput DFT, Volcano Plots | Predicted turnover frequency, selectivity beilstein-journals.orgacs.org. |

Future Research Directions and Emerging Trends

Sustainable Synthesis Routes and Biocatalysis for Diepoxides

The development of environmentally benign methods for synthesizing diepoxides is a primary area of future research. Traditional chemical epoxidation often involves peracids, which can pose safety and waste-disposal challenges. mdpi.com Consequently, biocatalytic and chemoenzymatic approaches are gaining prominence as sustainable alternatives. nih.govresearchgate.net